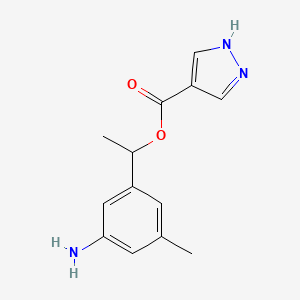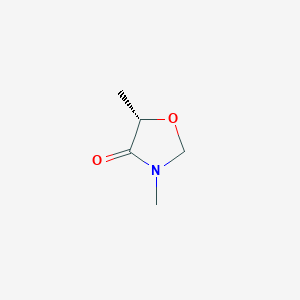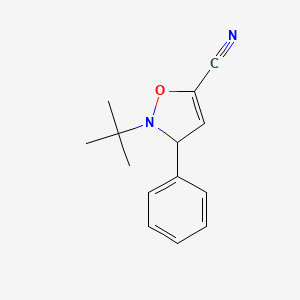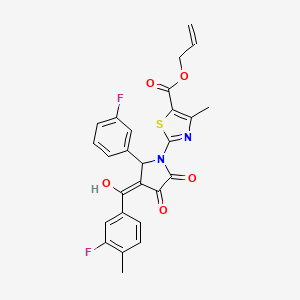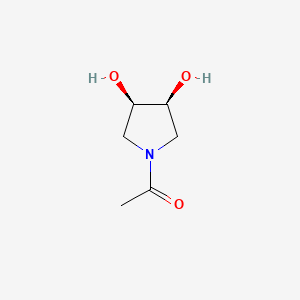
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two hydroxyl groups and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and suitable protecting groups for the hydroxyl functionalities.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions, typically employing reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like chromium trioxide or nitric acid.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in aqueous base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
- 1-(4-Acetyl-1-piperazinyl)-2-[(3R,4S)-3-{[5-(cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]ethanone
- 1-(4-Acetyl-1-piperazinyl)-2-[(3R,4S)-3-{[5-(cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]ethanone
Comparison: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the ethanone moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-2-5(9)6(10)3-7/h5-6,9-10H,2-3H2,1H3/t5-,6+ |
InChIキー |
AMZMDOVZRXIOIT-OLQVQODUSA-N |
異性体SMILES |
CC(=O)N1C[C@H]([C@H](C1)O)O |
正規SMILES |
CC(=O)N1CC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


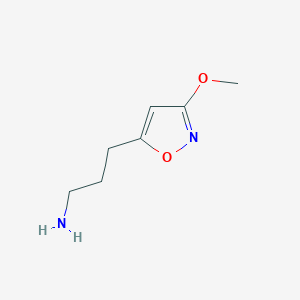

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
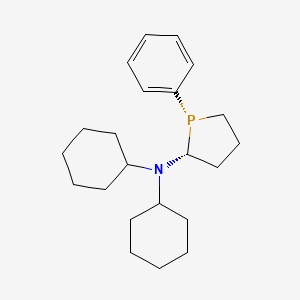


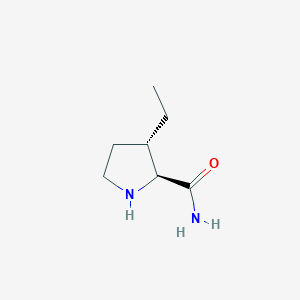
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
